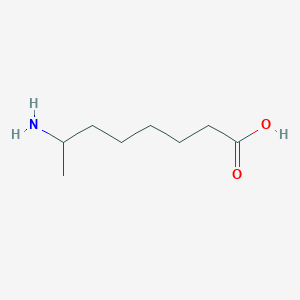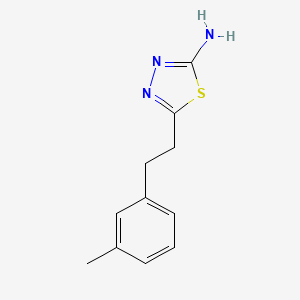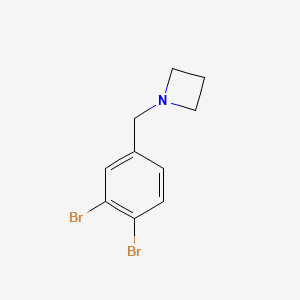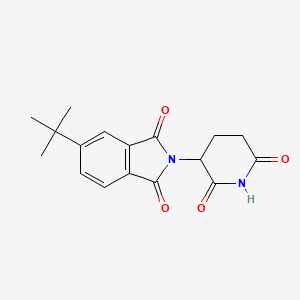
5-Bromo-2-iodo-1,3-di(1-propen-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-iodo-1,3-di(1-propen-2-yl)benzene is a halogenated aromatic compound characterized by the presence of bromine and iodine atoms on a benzene ring, along with two propenyl groups at the 1 and 3 positions. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation and Alkylation: The compound can be synthesized through a multi-step process involving the halogenation of benzene to introduce bromine and iodine atoms, followed by the alkylation to attach the propenyl groups.
Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura cross-coupling can be employed to form the carbon-carbon bonds necessary for the propenyl groups.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is typically produced in batches using large reactors to ensure consistent quality and yield.
Purification: The final product is purified through recrystallization or chromatographic techniques to remove impurities and by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the halogenated groups to hydrogen atoms, leading to the formation of less reactive derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Typical reagents include strong acids like sulfuric acid (H2SO4) and Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Hydrogenated derivatives with reduced halogen content.
Substitution Products: A variety of substituted benzene derivatives depending on the reagents used.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand the behavior of halogenated compounds in biological systems. Medicine: Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism by which 5-Bromo-2-iodo-1,3-di(1-propen-2-yl)benzene exerts its effects depends on the specific context. In biological systems, it may interact with enzymes or receptors, leading to various biochemical pathways. The molecular targets and pathways involved are often studied using advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
類似化合物との比較
5-Bromo-2-iodo-1,3-dimethoxybenzene: Similar halogenated benzene derivative but with methoxy groups instead of propenyl groups.
2-Bromo-1,3-di(propen-2-yl)benzene: Similar structure but lacks the iodine atom.
This compound's versatility and reactivity make it a valuable tool in various scientific and industrial applications. Its unique structure and properties continue to inspire research and innovation across multiple disciplines.
特性
分子式 |
C12H12BrI |
|---|---|
分子量 |
363.03 g/mol |
IUPAC名 |
5-bromo-2-iodo-1,3-bis(prop-1-en-2-yl)benzene |
InChI |
InChI=1S/C12H12BrI/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-6H,1,3H2,2,4H3 |
InChIキー |
KOKCDZNZASVSEB-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C1=CC(=CC(=C1I)C(=C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-9-ethoxy-10-methoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B15334951.png)
![Methyl 2-Amino-3-[(tert-butyldimethylsilyl)oxy]propanoate](/img/structure/B15334954.png)

![6,8-Dichloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15334960.png)

![Benzo[d][1,3]dioxol-5-ylbis(3,5-dimethylphenyl)phosphine oxide](/img/structure/B15334966.png)


![2,3,5,6-Tetrafluorophenyl 6-[[(Trifluoromethyl)sulfonyl]oxy]nicotinate](/img/structure/B15334985.png)
![6-Fluoro-4-iodo-1-(1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15334991.png)
![(R)-N-[(1S)-1-Ferrocenylethyl-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15335003.png)



